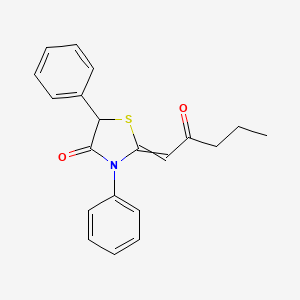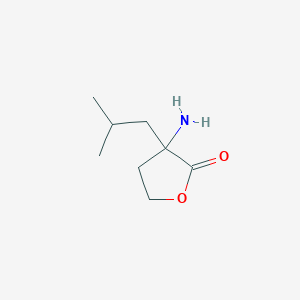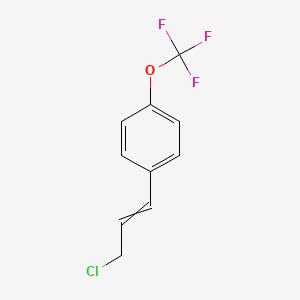
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring fused with a ketone and phenyl groups, making it a versatile molecule in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-diphenyl-1,3-thiazolidin-4-one with an appropriate aldehyde or ketone. One common method is the reaction of 3,5-diphenyl-1,3-thiazolidin-4-one with 2-oxopentanal under acidic or basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
化学反应分析
Types of Reactions
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
科学研究应用
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3,5-Diphenyl-1,3-thiazolidin-4-one: The parent compound without the oxopentylidene group.
2-Oxopentylidene derivatives: Compounds with similar structures but different substituents on the thiazolidine ring.
Uniqueness
2-(2-Oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of both the oxopentylidene and diphenyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
595570-18-6 |
|---|---|
分子式 |
C20H19NO2S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(2-oxopentylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO2S/c1-2-9-17(22)14-18-21(16-12-7-4-8-13-16)20(23)19(24-18)15-10-5-3-6-11-15/h3-8,10-14,19H,2,9H2,1H3 |
InChI 键 |
BMRZCVYMRAQHIH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
![2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol](/img/structure/B12590635.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline](/img/structure/B12590662.png)

![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycyl-D-alanyl-D-alanine](/img/structure/B12590674.png)
![2-[2-(Dimethylamino)ethoxy]ethyl ({5-[({2-[2-(dimethylamino)ethoxy]ethoxy}carbonyl)amino]-1,3,3-trimethylcyclohexyl}methyl)carbamate](/img/structure/B12590691.png)
![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
